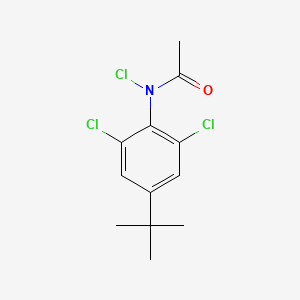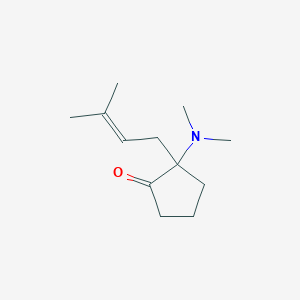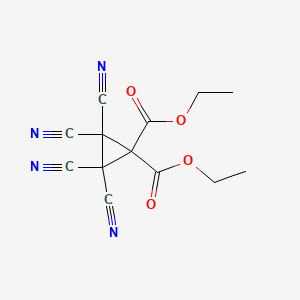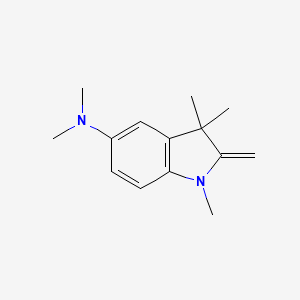
1,2,4-Tribromo-8-fluoro-3H-phenothiazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Tribromo-8-fluoro-3H-phenothiazin-3-one is a chemical compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents. This compound, with its unique bromine and fluorine substitutions, offers intriguing possibilities for various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1,2,4-Tribromo-8-fluoro-3H-phenothiazin-3-one typically involves multi-step organic reactions. One common method starts with the bromination of phenothiazine derivatives, followed by fluorination under controlled conditions. The reaction conditions often require the use of strong acids or bases, and the process may involve refluxing the reactants in solvents like ethanol or acetic acid. Industrial production methods may employ continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1,2,4-Tribromo-8-fluoro-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it into corresponding amines or thiols, typically using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
1,2,4-Tribromo-8-fluoro-3H-phenothiazin-3-one has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex phenothiazine derivatives, which are valuable in organic synthesis and catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives are explored for their therapeutic potential in treating psychiatric disorders, allergies, and other medical conditions.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2,4-Tribromo-8-fluoro-3H-phenothiazin-3-one involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and targets depend on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Tribromo-8-fluoro-3H-phenothiazin-3-one can be compared with other phenothiazine derivatives, such as chlorpromazine and promethazine. While these compounds share a common phenothiazine core, the presence of bromine and fluorine atoms in this compound imparts unique chemical and biological properties. For instance, the halogen substitutions may enhance its stability, reactivity, or biological activity compared to its analogs.
Similar compounds include:
Chlorpromazine: An antipsychotic used in the treatment of schizophrenia.
Promethazine: An antihistamine used to treat allergies and motion sickness.
Thioridazine: Another antipsychotic with a similar structure but different pharmacological profile.
Eigenschaften
CAS-Nummer |
90251-98-2 |
|---|---|
Molekularformel |
C12H3Br3FNOS |
Molekulargewicht |
467.94 g/mol |
IUPAC-Name |
1,2,4-tribromo-8-fluorophenothiazin-3-one |
InChI |
InChI=1S/C12H3Br3FNOS/c13-7-8(14)11(18)9(15)12-10(7)17-5-3-4(16)1-2-6(5)19-12/h1-3H |
InChI-Schlüssel |
DGXOAASNNRIFBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)N=C3C(=C(C(=O)C(=C3Br)Br)Br)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-Butyl-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B14352518.png)

![N,N'-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea](/img/structure/B14352526.png)

![Ethyl 10-[(oxan-2-yl)oxy]dec-2-enoate](/img/structure/B14352540.png)

![2-Methylidene-3-[(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14352550.png)



